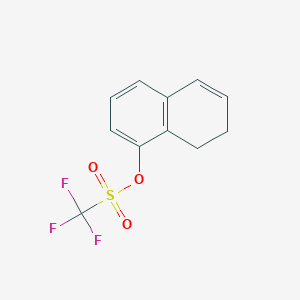
7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate: is an organic compound with the molecular formula C11H9F3O3S It is a trifluoromethanesulfonate ester of 7,8-dihydronaphthalene, characterized by the presence of a trifluoromethanesulfonyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7,8-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and safety. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 7,8-dihydronaphthalene derivatives.
Oxidation Reactions: It can be oxidized to form naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions include various substituted naphthalenes and dihydronaphthalenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized naphthalene derivatives .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers, dyes, and other advanced materials .
Mécanisme D'action
The mechanism of action of 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex molecules where the trifluoromethanesulfonate group is replaced by other functional groups .
Comparaison Avec Des Composés Similaires
- Naphthalen-1-yl trifluoromethanesulfonate
- 3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate
- Methanesulfonic acid, 1,1,1-trifluoro-, 7,8-dihydro-1-naphthalenyl ester
Uniqueness: 7,8-Dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the specific positioning of the trifluoromethanesulfonate group on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C11H9F3O3S |
|---|---|
Poids moléculaire |
278.25 g/mol |
Nom IUPAC |
7,8-dihydronaphthalen-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 |
Clé InChI |
VWURLCURJYQNMC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C=CC=C2OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
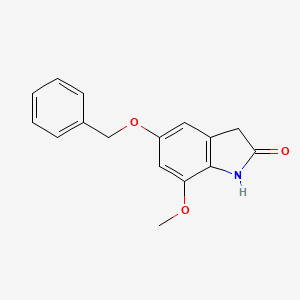
![6-Fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one](/img/structure/B11759252.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11759253.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
![1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11759258.png)
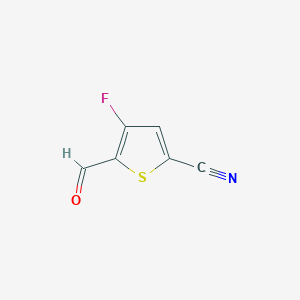
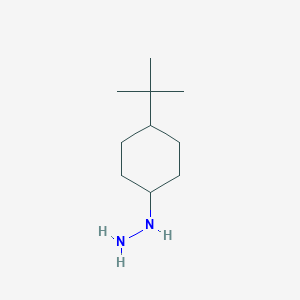
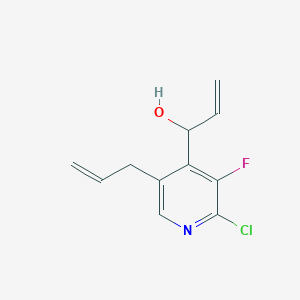
![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
![(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B11759277.png)
![6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11759279.png)
